An In-depth Technical Guide to the Chemical and Physical Properties of 1-Bromoeicosane
An In-depth Technical Guide to the Chemical and Physical Properties of 1-Bromoeicosane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromoeicosane (C20H41Br) is a long-chain saturated alkyl halide. Its molecular structure consists of a twenty-carbon aliphatic chain with a bromine atom attached to one of the terminal carbon atoms.[1] This structure imparts a combination of hydrophobicity, from the long alkyl chain, and reactivity, due to the presence of the bromine atom.[1] As a primary alkyl bromide, 1-Bromoeicosane is a versatile reagent in organic synthesis, primarily utilized in nucleophilic substitution and elimination reactions.[2] It serves as a precursor for the introduction of the eicosyl (C20H41) group into various molecules, finding applications in the synthesis of surfactants, phase-transfer catalysts, and as a building block in the development of more complex organic molecules, including pharmaceuticals and materials science applications.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromoeicosane, detailed experimental protocols for its synthesis and the determination of its key properties, and visualizations of its reaction pathways and synthesis workflow.
Chemical and Physical Properties
The chemical and physical properties of 1-Bromoeicosane are summarized in the tables below, providing a ready reference for researchers.
Table 1: General and Structural Properties of 1-Bromoeicosane
| Property | Value | Reference(s) |
| Molecular Formula | C20H41Br | [2][4][5] |
| Molecular Weight | 361.44 g/mol | [2][6][7] |
| IUPAC Name | 1-Bromoeicosane | [4][5] |
| Synonyms | Eicosyl bromide, n-Eicosyl bromide | [1][4][6] |
| CAS Number | 4276-49-7 | [2][4][6] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCBr | [2][5][6] |
| InChI Key | CZASMUMJSKOHFJ-UHFFFAOYSA-N | [2][4][6] |
Table 2: Physical Properties of 1-Bromoeicosane
| Property | Value | Reference(s) |
| Physical State | White to pale yellow crystalline solid | [2] |
| Melting Point | 36-39 °C | [2][3][6] |
| Boiling Point | 386 °C | [2][3] |
| Density | 1.0079 g/cm³ (estimate) | [2][3] |
| Vapor Pressure | <1 mmHg (at 20 °C) | [2][3][6] |
| Vapor Density | 12.5 (vs air) | [2][3][6] |
| Refractive Index | 1.4776 (estimate) | [2][3] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [6] |
| Enthalpy of Vaporization | 79.8 kJ/mol (at 517 K) | [2][8] |
Table 3: Solubility of 1-Bromoeicosane
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [1][2] |
| Chloroform | Soluble | [2][3] |
| Methanol | Slightly soluble | [2][3] |
| Ethanol | Soluble | [1] |
| Ether | Soluble | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1-Bromoeicosane and the determination of its key physical properties.
Synthesis of 1-Bromoeicosane via Radical Bromination of Eicosane (B133393)
This protocol describes the synthesis of 1-Bromoeicosane from eicosane using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.
Materials:
-
Eicosane (C20H42)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Recrystallization dish
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve eicosane (1 equivalent) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by observing the disappearance of the solid NBS, which is denser than CCl4, and the appearance of succinimide (B58015), which is less dense and will float. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent (CCl4) under reduced pressure using a rotary evaporator.
-
The crude 1-Bromoeicosane is then purified by recrystallization from a suitable solvent, such as hexane. Dissolve the crude product in a minimal amount of hot hexane and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them in a desiccator.
-
Determination of Melting Point
The melting point of 1-Bromoeicosane can be determined using a standard melting point apparatus.
Procedure:
-
Sample Preparation: Finely powder a small amount of the purified 1-Bromoeicosane.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a compact column of 2-3 mm in height.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the block rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.[4]
Determination of Solubility
This protocol outlines a qualitative method for determining the solubility of 1-Bromoeicosane in various solvents.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of 1-Bromoeicosane (e.g., 10 mg) into a series of test tubes.
-
Solvent Addition: To each test tube, add a measured volume of a different solvent (e.g., 1 mL of water, ethanol, chloroform, etc.).
-
Observation: Vigorously shake each test tube for a set period (e.g., 1 minute).
-
Assessment: Visually inspect each tube to determine if the solid has completely dissolved. If it has, the compound is soluble. If some solid remains, it is sparingly soluble or insoluble. For quantitative analysis, the undissolved solid can be filtered, dried, and weighed.
Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the chemistry of 1-Bromoeicosane.
Synthesis of 1-Bromoeicosane: Radical Bromination Workflow
Caption: Workflow for the synthesis and purification of 1-Bromoeicosane.
Reaction Mechanism: Free Radical Bromination of Eicosane
Caption: Mechanism of free radical bromination of eicosane.
Chemical Reactivity of 1-Bromoeicosane
Caption: Major reaction pathways of 1-Bromoeicosane.
References
- 1. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. US3553275A - Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes - Google Patents [patents.google.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. O615: Bromination and Oxidation – Alkanes and Alkenes | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
